5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole
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Overview
Description
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a thienyl ring attached to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Intermediate: The initial step involves the synthesis of a thienyl intermediate through a reaction between 2,5-dibromo-3-thiophene and 4-fluorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of Tetrazole Group: The thienyl intermediate is then reacted with sodium azide and triethylamine in the presence of a copper catalyst to introduce the tetrazole group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound affects pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic acid: Shares the thienyl and fluorophenyl groups but lacks the tetrazole moiety.
Bis(4-fluorophenyl) disulfide: Contains fluorophenyl groups but differs in the central linkage.
Uniqueness
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is unique due to the presence of both the thienyl and tetrazole groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Biological Activity
5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole is a novel compound belonging to the class of tetrazoles, characterized by its unique structural features, including two para-fluorophenyl groups and a thienyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Formula:
- IUPAC Name: 5-(2,5-bis(4-fluorophenyl)thiophen-3-yl)-1H-tetrazole
- Molecular Formula: C17H10F2N4S
- Molecular Weight: 340.35 g/mol
- CAS Number: 908849-28-5
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction to form the thienyl intermediate followed by the introduction of the tetrazole group through a reaction with sodium azide in the presence of a copper catalyst.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. For example, studies on structurally similar compounds have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest .
- Binding Affinity: Interaction studies reveal that this compound can bind effectively to various receptors and enzymes, modulating their activity and affecting downstream signaling pathways related to cell growth and inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar tetrazole compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(2-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Antimicrobial activity |
5-(4-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Anticancer properties |
1-Benzyloxy-5-phenyltetrazole | Benzyloxy group | Active against prostate cancer cells |
5-(3-Fluorophenyl)-1H-tetrazole | One fluorophenyl group | Antimicrobial activity |
The unique aspect of this compound lies in its dual para-fluorophenyl substituents and thienyl incorporation, which may enhance its lipophilicity and biological interactions compared to simpler derivatives.
Case Studies
Properties
Molecular Formula |
C17H10F2N4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[2,5-bis(4-fluorophenyl)thiophen-3-yl]-2H-tetrazole |
InChI |
InChI=1S/C17H10F2N4S/c18-12-5-1-10(2-6-12)15-9-14(17-20-22-23-21-17)16(24-15)11-3-7-13(19)8-4-11/h1-9H,(H,20,21,22,23) |
InChI Key |
BRRVEVGTVZJWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C4=NNN=N4)F |
Origin of Product |
United States |
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